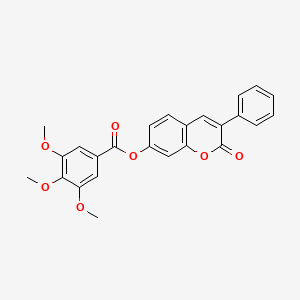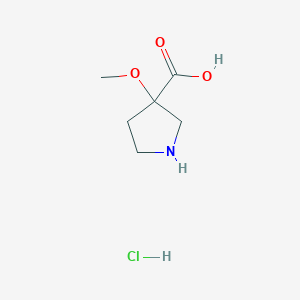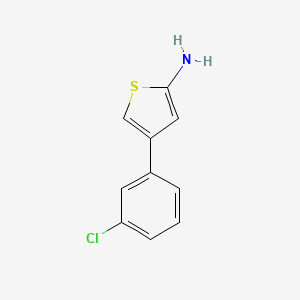
4,6-Difluoro-5-nitropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Difluoro-5-nitropyrimidine is a heterocyclic aromatic compound with the molecular formula C4H2F2N2O2 It is a derivative of pyrimidine, characterized by the presence of two fluorine atoms at the 4 and 6 positions and a nitro group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-5-nitropyrimidine typically involves the nitration of 4,6-difluoropyrimidine. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the 5 position . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, improved safety, and higher efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoro-5-nitropyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Major Products:
Substitution Reactions: Depending on the nucleophile used, products such as 4,6-diamino-5-nitropyrimidine or 4,6-dialkoxy-5-nitropyrimidine can be obtained.
Reduction Reactions: The primary product is 4,6-difluoro-5-aminopyrimidine.
Scientific Research Applications
4,6-Difluoro-5-nitropyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Difluoro-5-nitropyrimidine largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with nucleophilic sites in biomolecules, leading to various biological effects . The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with cellular membranes and enzymes .
Comparison with Similar Compounds
4,6-Dihydroxy-5-nitropyrimidine: This compound has hydroxyl groups instead of fluorine atoms, which significantly alters its chemical reactivity and biological activity.
4,6-Dichloro-5-nitropyrimidine: The presence of chlorine atoms instead of fluorine affects the compound’s electronic properties and reactivity towards nucleophiles.
Uniqueness: 4,6-Difluoro-5-nitropyrimidine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence its reactivity and stability. The fluorine atoms also enhance the compound’s potential as a pharmacophore in drug design, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4,6-difluoro-5-nitropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF2N3O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFJDFBMPCPALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-(4-methylbenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2975123.png)
![8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2975124.png)


![Ethyl 2-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamido}-1,3-thiazole-4-carboxylate](/img/structure/B2975129.png)
![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(4-methylphenyl)methoxy]amine](/img/structure/B2975130.png)

![(2E)-2-[({4-[(1E)-1-(methoxyimino)ethyl]phenyl}amino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2975132.png)



![2-chloro-N-(5-{[4-cyano-2-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-4-carboxamide](/img/structure/B2975139.png)
![3-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2975142.png)
